Cyclophilin B is found in various tissues, with significant expression in the liver, heart, and immune cells. It is classified as a cytosolic protein but can also be secreted into the extracellular space. The gene encoding Cyclophilin B is located on chromosome 11 in humans and is known to be involved in several cellular pathways, particularly those related to inflammation and stress responses.
The synthesis of Cyclophilin B can be achieved through recombinant DNA technology. Common methods involve the use of expression systems such as Escherichia coli or baculovirus-infected insect cells. For instance, Cyclophilin B can be expressed in E. coli by cloning the CypB coding sequence into a suitable vector, followed by transformation into competent bacterial cells.
Cyclophilin B has a well-defined tertiary structure characterized by a core of beta sheets surrounded by alpha helices. This structure facilitates its peptidyl-prolyl isomerase activity, allowing it to catalyze the interconversion between cis and trans forms of proline residues in polypeptides.
Cyclophilin B participates in several biochemical reactions, primarily involving the isomerization of proline residues within polypeptides. This activity is critical for proper protein folding and function.
Cyclophilin B exerts its effects through several mechanisms:
Research has indicated that inhibition of Cyclophilin B can lead to decreased viral replication rates and altered immune responses .
Cyclophilin B has several applications in biomedical research:
Cyclophilin B (CypB/PPIB) is an endoplasmic reticulum (ER)-resident member of the immunophilin family, characterized by its peptidyl-prolyl cis-trans isomerase (PPIase) activity and its role as a molecular chaperone. Unlike cytosolic cyclophilin A, CypB contains an N-terminal signal peptide directing it to the ER lumen and a C-terminal ER retention sequence (KDEL), positioning it as a critical regulator of protein folding and post-translational modification within the secretory pathway. Its functions extend beyond enzymatic activity to include modulation of collagen biosynthesis, inflammatory responses via CD147 receptor interactions, and mitochondrial permeability regulation, establishing it as a multifunctional protein with systemic biological significance [3] [4] [6].
Cyclophilins (Cyps) constitute a ubiquitously conserved family of PPIases defined by their ability to bind the immunosuppressant cyclosporine A (CsA). The human genome encodes at least 16 cyclophilin isoforms localized to distinct cellular compartments:
Table 1: Major Human Cyclophilin Isoforms
Isoform | Gene Symbol | Size (kDa) | Primary Localization | Key Functional Features |
---|---|---|---|---|
Cyclophilin A | PPIA | 18 | Cytosol | Major CsA target, HIV-1 capsid binding, immunomodulation |
Cyclophilin B | PPIB | 22 | Endoplasmic Reticulum | ER chaperone, collagen prolyl hydroxylation complex, CD147 ligand |
Cyclophilin C | PPIC | 23 | Secretory Pathway/Extracellular | Tissue-specific expression (e.g., skin) |
Cyclophilin D | PPID | 22 | Mitochondria | Regulator of mitochondrial permeability transition pore (mPTP) |
Cyclophilin 40 | PPID2 | 40 | Cytosol/Nucleus | Tetratricopeptide repeats (TPR), steroid receptor complexes |
Cyclophilin NK | PPIE | 48 | Nucleus | RNA binding domain, pre-mRNA splicing |
CypB is distinguished by its ER-specific localization and unique post-translational modifications, including N-linked glycosylation. It functions within a specialized ER chaperone complex alongside proteins like calreticulin, protein disulfide isomerase (PDI), and the prolyl 3-hydroxylation complex (P3H1/CRTAP). This complex is essential for the proper folding and modification of collagen, the most abundant structural protein in mammals [1] [4] [6].
Structurally, CypB retains the conserved cyclophilin-like domain (CLD) – an eight-stranded antiparallel β-barrel flanked by two α-helices – which harbors the PPIase active site. However, its ER-targeting sequences and interaction domains for specific partners (e.g., the P-domain of calreticulin) differentiate it from other family members. Unlike CypA, CypB's interaction with CsA does not primarily mediate immunosuppression but can influence ER stress responses and collagen maturation [4] [8].
Table 2: Structural and Functional Features of Cyclophilin B
Feature | Description | Functional Consequence |
---|---|---|
N-terminal Signal Peptide | 20-25 hydrophobic amino acids | Directs co-translational translocation into ER lumen |
Cyclophilin-like Domain (CLD) | ~109 amino acids, β-barrel core | PPIase activity, CsA binding |
ER Retention Sequence | C-terminal KDEL (Lys-Asp-Glu-Leu) | Retrieval from Golgi to ER via KDEL receptor |
Glycosylation Site | NXS/T motif (Asn-X-Ser/Thr) | Stability, solubility, potential interaction modulation |
Catalytic Residues | Arg107, Phe112, Phe60 (Human CypB numbering) | Substrate binding and isomerase activity |
The discovery of cyclophilins is inextricably linked to the immunosuppressive drug cyclosporine A (CsA). In 1984, cyclophilin A (CypA) was isolated from bovine thymocytes as the primary intracellular CsA-binding protein [4] [7]. Shortly thereafter, in 1989, the peptidyl-prolyl isomerase (PPIase) activity of bovine cyclophilin was described independently, and by 1989, it was conclusively demonstrated that the CsA-binding protein was the PPIase enzyme, unifying the fields of immunology and protein folding biochemistry [2] [4].
CypB (originally termed "nuclear cyclophilin" or "22-25 kDa cyclophilin") was identified shortly after CypA through biochemical purification and cDNA cloning. Its ER localization, signaled by the N-terminal leader sequence and C-terminal KDEL motif, distinguished it from the cytosolic CypA. The nomenclature evolved haphazardly:
A significant nomenclature conflict arose with the cytochrome P450 superfamily, which uses the root "CYP" (e.g., CYP3A4). Early genomic databases for Caenorhabditis elegans (worm) used "cyp" for cyclophilins (e.g., cyp-1 to cyp-17) while assigning "ccp" to cytochrome P450 genes. This clash highlighted the need for standardized naming. Proposed solutions included renaming cyclophilins with the root "CYN" (e.g., CYN-18 for CypA homologs), but the established "cyclophilin" and "PPI" roots prevailed for vertebrates. CypB remains PPIB [7] [9].
Key milestones in CypB characterization include:
Cyclophilin B exemplifies profound evolutionary conservation, reflecting its fundamental role in cellular protein homeostasis. Homologs have been identified in virtually all eukaryotes examined, from mammals to fungi, plants, and protists, and even in some large DNA viruses (e.g., Mimiviridae) [1] [4].
Table 3: Evolutionary Conservation of Cyclophilin B
Organism Group | Species | Homolog/Gene Name | Key Features/Evidence of Conservation |
---|---|---|---|
Mammals | Homo sapiens (Human) | PPIB | ER localization, KDEL, collagen chaperone complex |
Mus musculus (Mouse) | Ppib | Knockout models show OI-like phenotypes, abnormal collagen cross-links | |
Equus caballus (Horse) | PPIB | G6R mutation causes HERDA (Hyperelastosis cutis) | |
Other Vertebrates | Danio rerio (Zebrafish) | ppib | Essential for development, collagen maturation |
Invertebrates | Drosophila melanogaster (Fruit fly) | Cyp4 (CG6850) | ER cyclophilin, essential for development |
Caenorhabditis elegans (Nematode) | cyp-2 (F59E10.2) | Operon-associated (e.g., cyn-9/pdi operon CEOP3132) | |
Fungi | Saccharomyces cerevisiae (Baker's yeast) | CPR3 | Mitochondrial matrix localization |
Neurospora crassa | Cyp-3 | Identified PPIase activity and CsA binding | |
Plants | Arabidopsis thaliana | CYPB-1/CYP19-1 | Multiple ER-localized cyclophilins |
Key aspects of its conservation include:
This deep conservation underscores CypB's fundamental role in secretory pathway function, particularly in organisms reliant on robust extracellular matrices (animals) or cell walls (plants, fungi). Its presence in giant viruses suggests potential roles in manipulating host folding or immune responses [1] [4].
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